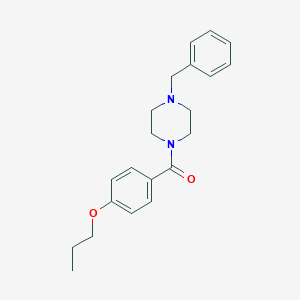
N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide, also known as NSC-743380, is a small molecule inhibitor that has gained considerable attention in recent years. This compound has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases.
作用机制
N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide acts as a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. By inhibiting CAIX, N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide disrupts the pH balance in cancer cells, leading to their death. This mechanism has been extensively studied and validated in various scientific research articles.
Biochemical and Physiological Effects:
N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide has been shown to have minimal toxicity in normal cells and tissues. Additionally, this compound has been found to have anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide has several advantages for lab experiments, including its high potency and selectivity towards CAIX. However, this compound has limited solubility in water, which can make it challenging to use in some experiments. Additionally, N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide has not been extensively studied in vivo, which limits its potential use in animal studies.
未来方向
There are several future directions for the study of N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide. One potential direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to validate its use in neurodegenerative diseases. Finally, the development of more water-soluble derivatives of N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide could improve its potential use in lab experiments.
In conclusion, N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide is a promising small molecule inhibitor that has shown potential in various scientific research applications. Its high potency and selectivity towards CAIX make it a potential candidate for cancer treatment, while its anti-inflammatory and neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases. However, further studies are needed to validate its use in vivo and to develop more water-soluble derivatives.
合成方法
N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-1-phenylethanone with 6-nitro-3-pyridinecarboxaldehyde in the presence of a base. This intermediate is then reacted with methanesulfonamide in the presence of a reducing agent to form the final product. The synthesis method has been optimized and reported in various scientific research articles.
科学研究应用
N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
属性
产品名称 |
N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide |
|---|---|
分子式 |
C14H13N3O5S |
分子量 |
335.34 g/mol |
IUPAC 名称 |
N-(6-nitropyridin-3-yl)-N-phenacylmethanesulfonamide |
InChI |
InChI=1S/C14H13N3O5S/c1-23(21,22)16(10-13(18)11-5-3-2-4-6-11)12-7-8-14(15-9-12)17(19)20/h2-9H,10H2,1H3 |
InChI 键 |
RLHPRPGSJJWKIS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)C1=CC=CC=C1)C2=CN=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CS(=O)(=O)N(CC(=O)C1=CC=CC=C1)C2=CN=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B240781.png)
![2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B240784.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2-phenoxyacetamide](/img/structure/B240785.png)
![3-[(Diphenylacetyl)amino]benzamide](/img/structure/B240786.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)
![2-isopropoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240795.png)
![N-[4-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240803.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)